molecular formula C14H12BrN3O2 B4904260 N'-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE

N'-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE

Cat. No.: B4904260
M. Wt: 334.17 g/mol
InChI Key: LBIIMKFRQBDZRD-UHFFFAOYSA-N
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Description

N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that features a bromophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-(4-bromophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c15-11-3-5-12(6-4-11)18-14(20)13(19)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIIMKFRQBDZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-pyridinemethanol.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with ethanediamine to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-pyridinemethanol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N’-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N’-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE may confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activity.

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